3-(azetidin-1-yl)pyrrolidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(azetidin-1-yl)pyrrolidine dihydrochloride” is a chemical compound with the CAS Number: 2031261-23-9 . It has a molecular weight of 199.12 . The compound is typically stored at 4 degrees Celsius . It is usually available in powder form .

Molecular Structure Analysis

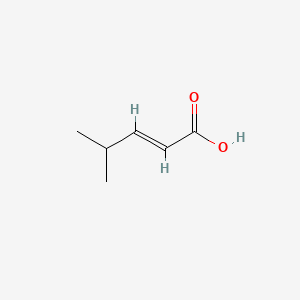

The InChI code for “3-(azetidin-1-yl)pyrrolidine dihydrochloride” is 1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-(azetidin-1-yl)pyrrolidine dihydrochloride” is a powder . It is stored at 4 degrees Celsius . The compound has a molecular weight of 199.12 .科学的研究の応用

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure, containing both azetidine and pyrrolidine rings, makes it a versatile precursor for the synthesis of a wide range of beta-lactam antibiotics . These antibiotics are crucial in combating bacterial infections, and the structural diversity afforded by this compound can lead to the development of new antibiotics with improved efficacy and resistance profiles.

Material Science

In material science, 3-(azetidin-1-yl)pyrrolidine dihydrochloride can be used to create polymers with unique properties. The presence of nitrogen in the azetidine ring can facilitate cross-linking, which can enhance the thermal and chemical stability of the resulting polymers. This can be particularly useful in creating materials for high-stress environments or for specialized applications like biomedical devices .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its bifunctional nature allows for selective reactions at either the azetidine or pyrrolidine moiety, enabling the creation of diverse chemical libraries for drug discovery and other applications .

Catalysis

Researchers have explored the use of 3-(azetidin-1-yl)pyrrolidine dihydrochloride in catalysis. The compound’s structure can stabilize transition states and intermediates in catalytic cycles, potentially leading to more efficient and selective reactions. This can be applied in the synthesis of fine chemicals and active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as chiral stationary phases for chromatographic separation of enantiomers. This is particularly important for the pharmaceutical industry, where the chirality of a drug can significantly impact its safety and efficacy .

Green Chemistry

The compound’s potential in green chemistry has been highlighted in literature, where it’s used in the development of environmentally friendly synthetic methodologies. For instance, it can be involved in iodine-catalyzed synthesis processes that are more sustainable and produce less hazardous waste .

Biomedical Research

In biomedical research, 3-(azetidin-1-yl)pyrrolidine dihydrochloride can be used to synthesize probes and markers for medical imaging. Its ability to be functionalized allows for the attachment of radioisotopes or fluorescent tags, which can aid in the diagnosis and study of diseases .

Neuroscience

Lastly, the compound’s influence on neuroscience research should not be overlooked. Given its structural similarity to natural neurotransmitters, it could be used to synthesize analogs that interact with neural receptors, providing insights into neurological disorders and potential therapeutic approaches .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)pyrrolidine dihydrochloride involves the reaction of pyrrolidine with azetidine in the presence of a reducing agent, followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Azetidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with azetidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 3-(azetidin-1-yl)pyrrolidine." ] } | |

CAS番号 |

2031261-23-9 |

製品名 |

3-(azetidin-1-yl)pyrrolidine dihydrochloride |

分子式 |

C7H16Cl2N2 |

分子量 |

199.1 |

純度 |

92 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。